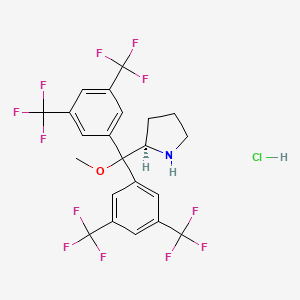

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride

Description

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by its trifluoromethyl-substituted aryl groups and a methoxy-methyl moiety. This compound is structurally related to its enantiomer, (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methoxy-methyl}pyrrolidine hydrochloride (CAS: 1217463-07-4), which shares identical molecular formula (C22H18ClF12NO) and molecular weight (575.82 g/mol) but differs in stereochemical configuration .

Properties

IUPAC Name |

(2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]-methoxymethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F12NO.ClH/c1-36-18(17-3-2-4-35-17,11-5-13(19(23,24)25)9-14(6-11)20(26,27)28)12-7-15(21(29,30)31)10-16(8-12)22(32,33)34;/h5-10,17,35H,2-4H2,1H3;1H/t17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJSIYSDKRDTDD-UNTBIKODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClF12NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Overview

- Common Name : this compound

- CAS Number : 1217447-55-6

- Molecular Formula : C22H18ClF12NO

- Molecular Weight : 575.818 g/mol

- LogP : 8.5346 (indicating high lipophilicity) .

Antidepressant and Anxiolytic Effects

Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency in various biological assays. The presence of the trifluoromethyl substituents in this compound may contribute to its effectiveness in inhibiting serotonin uptake, suggesting potential antidepressant and anxiolytic properties. A study highlighted that similar compounds with trifluoromethyl groups demonstrated a sixfold increase in serotonin uptake inhibition compared to non-fluorinated analogs .

Anti-inflammatory Activity

The compound's structural characteristics may also confer anti-inflammatory properties. Pyrrolidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary data suggest that this compound could exhibit similar inhibitory effects, potentially making it a candidate for treating inflammatory conditions .

Structure-Activity Relationships (SAR)

The SAR of this compound reveals that the trifluoromethyl groups significantly influence its biological activity. The introduction of these groups enhances lipophilicity and alters the electronic properties of the molecule, which can affect binding affinity to biological targets. The following table summarizes key SAR findings relevant to this compound:

Case Studies

-

Serotonin Uptake Inhibition :

A study demonstrated that similar pyrrolidine derivatives with trifluoromethyl substitutions showed significant inhibition of serotonin transporters, suggesting potential applications in mood disorders . -

Anti-inflammatory Effects :

Research on pyrrolidine derivatives indicated that they could effectively reduce COX-2 enzyme activity, leading to decreased prostaglandin synthesis, which is pivotal in inflammation . The exact efficacy of this compound in this context remains to be fully elucidated. -

Cytotoxicity Studies :

Initial cytotoxicity assessments have shown that related compounds do not exhibit significant toxicity against mammalian cell lines at therapeutic doses, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The primary structural analogs of the R-enantiomer are its S-enantiomer and other pyrrolidine-based trifluoromethylaryl derivatives. Key differences and similarities include:

The enantiomers exhibit identical physical and chemical properties (e.g., solubility, melting point) but divergent biological or catalytic behaviors due to stereochemical differences. For instance, the S-enantiomer has been utilized in asymmetric hydrogenation reactions, while the R-enantiomer may display opposing enantioselectivity .

Functional Group Analysis

Both enantiomers feature:

- Bis(3,5-bis(trifluoromethyl)phenyl) groups : These electron-withdrawing substituents enhance stability and influence π-π interactions in catalytic systems.

- Methoxy-methyl moiety : Provides steric bulk, critical for chiral induction.

- Pyrrolidine backbone : A rigid scaffold that supports stereochemical integrity.

Compounds lacking trifluoromethyl groups (e.g., unsubstituted aryl analogs) show reduced thermal stability and catalytic efficiency, highlighting the importance of fluorine substitution .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.